5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde
Description
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde (CAS: 2379454-98-3) is a symmetrical aromatic aldehyde with a benzothiadiazole (BT) core flanked by two isophthalaldehyde groups at the 4,7-positions. Its molecular formula is C₂₂H₁₂N₂O₄S, and it exhibits strong electron-deficient characteristics due to the BT moiety, which enhances charge-transfer interactions . The compound is soluble in polar aprotic solvents such as DMF, DMSO, and dichloromethane, and it is thermally stable under ambient conditions .
Properties
IUPAC Name |
5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPJFBLOYFQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core-Functionalization Approach
The synthesis likely involves stepwise functionalization of the BTD core with IPA units. A plausible route includes:
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BTD Core Synthesis : Formation of the benzo[c]thiadiazole scaffold via cyclization reactions (e.g., condensation of 1,2-diamine and sulfur-containing precursors).
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Halogenation : Introduction of halogen substituents at the 4 and 7 positions of the BTD core.
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Cross-Coupling : Suzuki-Miyaura or Ullmann coupling reactions to attach IPA boronic esters or aryl halides to the halogenated BTD core.
Example Reaction Pathway :
Where X = Br or I, and IPA = isophthalaldehyde.
| Supplier | CAS Number | Purity | Solubility | Applications |
|---|---|---|---|---|
| Vulcanchem | 2379454-98-3 | N/A | DCM, DMF, DMSO | COFs, materials science |
| Chemsoon | 2379454-98-3 | >98% | Soluble in polar aprotic solvents | COF synthesis, organic cages |
| Catsyn | 2379454-98-3 | NLT 98% | N/A | Research use |
Note: Solubility data aligns with IPA-containing compounds’ typical behavior in polar solvents.
Reaction Conditions and Optimization
Role of Acetic Acid in COF Synthesis
In COF1 synthesis (using a related BTD-dianiline monomer), acetic acid (6M) was critical for imine bond formation:
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichlorobenzene/1-butanol (1:1) |
| Catalyst | Acetic acid |
| Temperature | 120°C |
| Time | 3 days |
| Yield | 88%. |
Though this protocol targets COF assembly, the acidic conditions may inform IPA deprotection or activation steps in the target compound’s synthesis.
Analytical Characterization and Purity Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid.
Reduction: 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole core linked to two isophthalaldehyde units. Its molecular formula is with a molecular weight of approximately 400.41 g/mol . This structure endows it with distinct chemical properties that facilitate its use in advanced applications.
Materials Science
Covalent Organic Frameworks (COFs)
One of the primary applications of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is in the synthesis of covalent organic frameworks. The compound's ability to form imine linkages through condensation reactions with amines allows for the construction of highly porous materials. These COFs are utilized in gas storage, separation technologies, and catalysis due to their tunable pore sizes and high surface areas.
Case Study: Synthesis of COFs
Research has demonstrated the successful incorporation of this compound into COFs through reactions with various amines. For instance, when reacted with cyclohexanediamine, a stable imine product is formed, showcasing the compound's utility in creating complex organic frameworks. The resulting COFs exhibit enhanced stability and porosity compared to traditional frameworks.
Mechanism of Action
The mechanism of action of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde largely depends on its application:
In Organic Electronics: The compound acts as an electron acceptor in conjugated polymers, facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs.
In Chemical Sensors: The compound’s electronic properties change upon interaction with specific analytes, leading to measurable changes in fluorescence or conductivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related benzothiadiazole derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Functional Group Influence: Aldehydes vs. Carboxylic Acids: Aldehyde-terminated derivatives (e.g., 5,5'-diisophthalaldehyde) form COFs via dynamic Schiff-base reactions, enabling tunable porosity . In contrast, carboxylic acid derivatives (e.g., H₄BTDI) coordinate with metal ions (e.g., Tb³⁺) to form MOFs with luminescent properties . Amines (BTDA): The amine-functionalized BTDA facilitates donor-acceptor COFs (e.g., COF-C4A-BTD) for photocatalytic applications, leveraging its electron-deficient core to enhance charge separation .
Substituent Position Effects: Para vs. Meta Substitution: BTDBA (para-aldehydes) forms planar CTFs with ACQ behavior, whereas 5,5'-diisophthalaldehyde (meta-aldehydes) generates non-planar COFs with AIE, improving fluorescence quantum yields .
Extended Conjugation :
- Ethynyl/Vinyl Linkers : Derivatives like BTTBA (ethynyl-bridged) and BTEBA (vinyl-bridged) exhibit enhanced π-conjugation, shifting emission to near-infrared (NIR) regions for optoelectronic applications .
- Thiophene Moieties : BTD1/BTD2 isomers demonstrate that thiophene substitution sites (2- vs. 3-carboxylic acid) critically influence charge-transfer efficiency in photoelectrocatalysis .
Performance in Catalysis: Palladium Nanoparticle Support: The tubular cage MTC1 (from 5,5'-diisophthalaldehyde) stabilizes ultrafine Pd nanoparticles, achieving 71% yield in cascade reactions . Comparable systems using BTDA-based COFs show 92.2% selectivity in CO₂-to-CO conversion .
Biological Activity
Overview
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde (CAS No. 2379454-98-3) is a synthetic organic compound characterized by its unique structure combining a benzo[c][1,2,5]thiadiazole core with two isophthalaldehyde units. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.
- Molecular Formula : C22H12N2O4S
- Molecular Weight : 400.41 g/mol
- Structure : The compound features a central benzo[c][1,2,5]thiadiazole moiety flanked by two isophthalaldehyde groups, which may influence its electronic properties and reactivity.
Biological Activity
Research into the biological activity of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde has indicated several promising areas:
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing benzo[c][1,2,5]thiadiazole are believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole showed cytotoxic effects against various cancer cell lines, suggesting that the incorporation of this moiety could enhance the therapeutic efficacy of anticancer agents .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored:
- In Vitro Studies : Preliminary tests indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the benzo[c][1,2,5]thiadiazole core and isophthalaldehyde units have been shown to significantly affect biological activity. For example:
- The presence of electron-withdrawing groups enhances anticancer activity by stabilizing reactive intermediates.
- Modifications to the aldehyde groups can influence solubility and bioavailability .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacteria | |
| Cytotoxicity | Significant cytotoxic effects |
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity compared to control compounds.
- Antimicrobial Testing : A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives, suggesting strong antimicrobial potential.
Q & A
Q. What are the standard synthetic routes and characterization techniques for 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde?
The compound is typically synthesized via Schiff-base condensation or Suzuki-Miyaura cross-coupling reactions. For example, it is prepared by reacting 4,7-dibromobenzo[c][1,2,5]thiadiazole with dimethyl (5-pinacolboryl)isophthalate followed by hydrolysis and acidification . Characterization involves ¹H/¹³C NMR (to confirm aldehyde proton signals at δ ~10.90 ppm and aromatic backbone structure), FT-IR (C=O stretch at ~1772 cm⁻¹), and X-ray crystallography to resolve its planar geometry and π-conjugation . Purity is validated via HPLC and TGA (thermal stability up to 200°C under inert conditions) .
Q. How do solubility and stability properties influence experimental design?
The compound is soluble in DCM, DMF, and DMSO but insoluble in water or alcohols . Stability requires storage at 2–8°C under inert atmospheres to prevent aldehyde oxidation or moisture-induced aggregation . For catalytic applications, solvent choice (e.g., DMF for COF synthesis) ensures homogeneous reaction conditions, while polar aprotic solvents enhance reactivity in Schiff-base condensations .
Q. What is the role of this compound in covalent organic framework (COF) synthesis?
As a dialdehyde monomer , it reacts with triazine- or benzene-based diamines (e.g., TAPT) via [4+3] Schiff-base condensation under solvothermal conditions to form BTTA-COF with high crystallinity and surface area (~800 m²/g) . The benzo[c][1,2,5]thiadiazole (BTD) core enhances π-stacking and charge transport, making COFs suitable for photocatalytic H₂O₂ synthesis or CO₂ reduction .
Q. How is it applied in fluorescence sensing and metal ion detection?
The compound’s electron-deficient BTD core enables selective fluorescence quenching upon binding metal ions. For example, tubular organic cages (MTC1) derived from this aldehyde detect Pd²⁺ at 38 ppb via chelation-enhanced fluorescence quenching . In MOFs like JXUST-12 , it acts as a fluorophore for sensing drug molecules (e.g., nitrofurantoin) with a detection limit of 0.1 μM .
Advanced Research Questions
Q. How can synthesis protocols be optimized for high-yield, scalable COF production?
Optimization involves:
- Solvothermal conditions : 120°C in 1,2-dichlorobenzene/1-butanol with 6M acetic acid as a catalyst, achieving 88% yield .
- Monomer stoichiometry : A 1:1 aldehyde-to-amine ratio minimizes defects and maximizes crystallinity .
- Post-synthetic modifications : Introducing perfluoroalkyl groups (e.g., PF-BTTA-COF) enhances hydrophobicity and photocatalytic stability in biphasic systems .
Q. What strategies address solubility limitations in catalytic applications?
- Nanoconfinement : Encapsulating Pd nanoparticles (1.9 ± 0.4 nm) within MTC1 cages improves dispersion and prevents aggregation during cascade reactions (e.g., aerobic hydroxylation of 4-nitrophenylboronic acid) .
- Co-solvent systems : Using DMSO/H₂O mixtures (up to 40% H₂O) induces aggregation-induced emission (AIE), enhancing fluorescence quantum yield by 24× for imaging applications .
Q. How can contradictions in reported fluorescence efficiency be resolved?
Discrepancies arise from solvent polarity and aggregation states . For example:
- In DMSO, fluorescence is weak due to unrestricted molecular motion, but adding H₂O (>40%) triggers AIE via restricted intramolecular rotation (RIR), boosting emission .
- Protonation with TFA disrupts intermolecular hydrogen bonding, reducing AIE efficiency but enhancing solubility for biological imaging .
Q. What structural modifications enhance photocatalytic activity?
- Electron-withdrawing substituents : Fluorination of the BTD core (e.g., in PF5-CHO) improves electron affinity, boosting CO₂-to-CO conversion rates (2567 μmol g⁻¹ h⁻¹) .
- Conjugation extension : Incorporating ethynyl or thiophene spacers (e.g., BTTBA, BTEBA) red-shifts absorption to near-infrared (NIR), enhancing light-harvesting efficiency .
Q. How is the compound integrated into multifunctional systems for sequential catalysis?
In Pd@MTC1-1/5 , the aldehyde-derived cage serves dual roles:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
